molecular formula C8H16O2S2 B14620321 4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol CAS No. 60051-33-4

4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol

Cat. No.: B14620321
CAS No.: 60051-33-4
M. Wt: 208.3 g/mol
InChI Key: GRMCJGCOSHMUFM-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol is a heterocyclic compound containing sulfur and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol typically involves the reaction of thiazolines with alkyl phosphonates or alkyl alkylphosphinates. The reaction conditions often include heating under reflux in a suitable solvent such as tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques, which may involve continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as alkyl halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form strong interactions with metal ions or other electrophilic species, which can modulate various biochemical pathways. Additionally, the compound’s heterocyclic structure allows it to interact with biological macromolecules such as proteins and nucleic acids, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol include other sulfur-containing heterocycles such as thiophenes and thiazoles .

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of sulfur and oxygen atoms within a six-membered ring structure. This unique arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

60051-33-4

Molecular Formula

C8H16O2S2

Molecular Weight

208.3 g/mol

IUPAC Name

4-methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol

InChI

InChI=1S/C8H16O2S2/c1-5(11)3-8-10-7(9)4-6(2)12-8/h5-9,11H,3-4H2,1-2H3

InChI Key

GRMCJGCOSHMUFM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(S1)CC(C)S)O

Origin of Product

United States

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